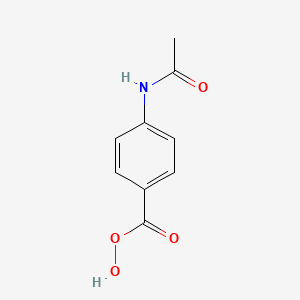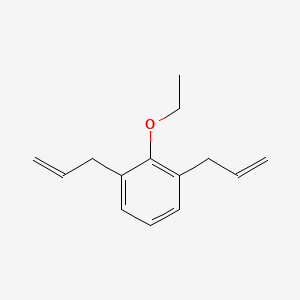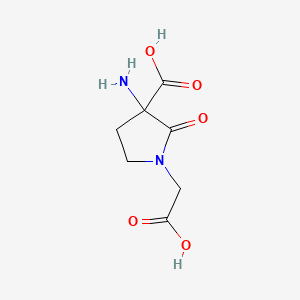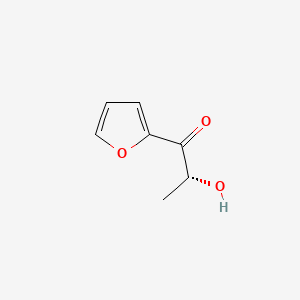
(R)-1-(Furan-2-yl)-2-hydroxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-yl[®-1-hydroxyethyl] ketone is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a hydroxyethyl ketone group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl[®-1-hydroxyethyl] ketone typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method is the condensation of furan-2-carbaldehyde with ®-1-hydroxyethyl ketone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of Furan-2-yl[®-1-hydroxyethyl] ketone often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems are employed to ensure consistent product quality and minimize waste. The use of catalysts and advanced purification techniques further enhances the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2-yl[®-1-hydroxyethyl] ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitrating agents (nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furans.
Wissenschaftliche Forschungsanwendungen
Furan-2-yl[®-1-hydroxyethyl] ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Furan-2-yl[®-1-hydroxyethyl] ketone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors, leading to altered cellular processes. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of Furan-2-yl[®-1-hydroxyethyl] ketone.
Furan-2-ylmethanol: A related compound with a hydroxymethyl group instead of a hydroxyethyl ketone group.
Furan-2-ylacetic acid: Another furan derivative with an acetic acid substituent.
Uniqueness
Furan-2-yl[®-1-hydroxyethyl] ketone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyethyl ketone group allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
152723-24-5 |
|---|---|
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.138 |
IUPAC-Name |
(2R)-1-(furan-2-yl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C7H8O3/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3/t5-/m1/s1 |
InChI-Schlüssel |
IJCOISTYFBUCPR-RXMQYKEDSA-N |
SMILES |
CC(C(=O)C1=CC=CO1)O |
Synonyme |
1-Propanone, 1-(2-furanyl)-2-hydroxy-, (2R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


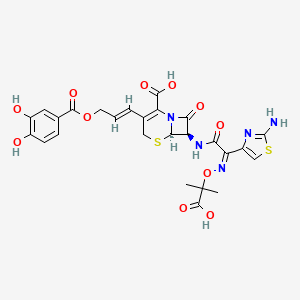
![Glycine, N-[4-[3-[(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)amino]-2-methyl-](/img/new.no-structure.jpg)
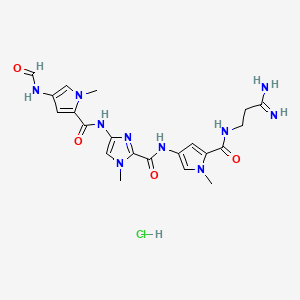
![Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B582902.png)
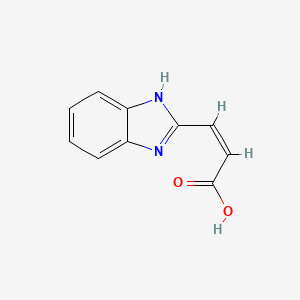
![2-[4-[2-(benzhydrylamino)propanoyl]piperazin-1-yl]-2-(2-methylpyridin-3-yl)acetonitrile](/img/structure/B582914.png)
